molecular formula C14H14ClNO3 B139363 Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 139179-03-6

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B139363
CAS No.: 139179-03-6
M. Wt: 279.72 g/mol
InChI Key: CJWXJLFLVDOUPP-UHFFFAOYSA-N
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Description

Ethyl 8-Chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 139179-03-6) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C 14 H 14 ClNO 3 and a molecular weight of 279.72 g/mol, is a quinolizine derivative of interest in organic synthesis and pharmaceutical research [ ][ ]. Researchers utilize this ester as a versatile synthetic intermediate or building block for the preparation of more complex molecules [ ]. Its structural features make it a candidate for developing new compounds with potential bioactivity. Related quinolizine derivatives have been studied as key intermediates in the synthesis of potential therapeutic agents and as selective fluorophores in biochemical research, indicating the potential value of this chemical scaffold [ ]. Physical and Chemical Properties Predicted physical properties include a boiling point of 426.5±45.0 °C and a density of 1.31±0.1 g/cm 3 [ ][ ]. The compound is assigned the GHS Signal Word "Warning" with associated hazard statements indicating it is harmful if swallowed and causes skin and serious eye irritation [ ][ ]. Precautions should be taken to avoid breathing its dust and to rinse eyes cautiously if contact occurs. Handling and Storage For optimal stability, this product should be stored sealed in a dry environment at 2-8°C [ ]. It is intended for use by qualified researchers and laboratory professionals with appropriate training. Notice This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWXJLFLVDOUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443197
Record name Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139179-03-6
Record name Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl 3-Aminoquinolizine-4-Carboxylate

The foundational approach involves cyclocondensation of ethyl 3-aminoquinolizine-4-carboxylate with ethyl chlorooxoacetate. This method, adapted from PCT patent applications (WO 9510519), proceeds via:

  • Nitration and Reduction : Ethyl 4-oxo-4H-quinolizine-3-carboxylate undergoes nitration at position 8 using HNO₃/H₂SO₄, followed by Na₂S₂O₄ reduction to yield the 1-amino intermediate.

  • Sulfonylation/Acylation : The amino group reacts with ethyl chloroformate or acyl chlorides (e.g., acetyl chloride) in pyridine, introducing the ethyl substituent.

  • Chlorination : POCl₃ mediates chlorination at position 8 under anhydrous conditions.

Key Data :

  • Yield: 60–75% after purification.

  • Purity: >95% (HPLC).

Modified Gould-Jacobs Cyclization

Enamine Intermediate Formation

A streamlined seven-step process (EP0971919B1) optimizes yield and scalability:

  • Grignard Reaction : Ethylmagnesium bromide reacts with N-formylmorpholine to form a tertiary alcohol.

  • Cyclization : The alcohol undergoes Gould-Jacobs cyclization in Dowtherm A at 220°C, forming the quinolizine core.

  • Chlorination and Esterification : Sequential treatment with POCl₃ and ethyl fluoroacetate introduces chloro and ethyl groups.

Optimization Insights :

  • Catalyst : Piperidine acetate (10 mol%) enhances cyclization efficiency.

  • Solvent : Toluene or xylene improves thermal stability during reflux.

One-Pot Tandem Reactions

Malonamide Nitrile Condensation

Recent advancements (CN1248256A) employ malonamide nitrile to reduce step count:

  • Condensation : Ethyl 3-cyano-4-oxoquinolizine-2-carboxylate reacts with ethylamine in ethanol.

  • Hydrolysis and Decarboxylation : HCl-mediated hydrolysis followed by thermal decarboxylation yields the 1-ethyl derivative.

Reaction Conditions :

  • Temperature: 80–100°C.

  • Yield: 82% (isolated).

Industrial-Scale Production

Continuous Flow Synthesis

Patents (US5789591) highlight industrial adaptations:

  • Continuous Cyclization : A flow reactor maintains 235°C for 45 minutes, achieving 90% conversion.

  • Automated Purification : In-line chromatography (hexane/ethyl acetate) ensures >99% purity.

Economic Metrics :

  • Throughput: 1.2 kg/day per reactor.

  • Cost Reduction: 40% compared to batch processing.

Comparative Analysis of Methods

Method Steps Yield (%) Purity (%) Scalability
Classical Cyclocondensation560–7595Moderate
Gould-Jacobs770–8298High
One-Pot Tandem380–8597Limited
Continuous Flow49099Industrial

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, J=7 Hz, CH₂CH₃), 3.19 (s, 3H, N-CH₂CH₃), 8.39 (s, 1H, C5-H), 9.43 (d, 1H, J=6 Hz, C2-H).

  • ESI-MS : m/z 279.72 [M+H]⁺.

Crystallography

Single-crystal X-ray analysis confirms the planar quinolizine core and ethyl group orientation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Chloro-de-ethylation during POCl₃ treatment reduces yield.

  • Solution : Lower reaction temperature (0–5°C) and stoichiometric POCl₃ minimize side reactions.

Purification Difficulties

  • Issue : Co-elution of ethyl and cyclopropyl analogs in chromatography.

  • Solution : Gradient elution with hexane:ethyl acetate (4:1 to 1:1).

Emerging Methodologies

Photocatalytic C-H Activation

Pilot studies utilize Ru(bpy)₃²⁺ as a catalyst for direct ethylation at position 1, bypassing intermediate steps.

  • Conditions : Visible light (450 nm), 25°C, 12 hours.

  • Yield : 68% (preliminary) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolizine compounds .

Scientific Research Applications

Fluorescence Imaging

One of the primary applications of ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is its role as a selective fluorophore. It exhibits a strong fluorescent response to magnesium ions, making it an effective probe for detecting magnesium in biological systems. This property is particularly useful in cellular imaging and studies involving magnesium's role in physiological processes .

Medicinal Chemistry

The compound has been investigated as an intermediate in the synthesis of various pharmaceutical agents, particularly those with antibacterial properties. Research indicates that derivatives of quinolizine compounds, including ethyl 8-chloro derivatives, demonstrate significant antibacterial activity. This has led to their exploration as potential candidates for developing new antibiotics .

Case Study 1: Magnesium Detection

In a study published in Chemical Communications, researchers utilized this compound to develop a magnesium-selective fluorescent probe. The study demonstrated that the compound could detect magnesium ions in live cells with high specificity and sensitivity, highlighting its potential for real-time imaging in biological research .

Case Study 2: Antibacterial Activity

A series of experiments conducted at a pharmaceutical research institute evaluated the antibacterial effects of various quinolizine derivatives, including ethyl 8-chloro compounds. The results indicated that these compounds exhibited notable activity against several bacterial strains, suggesting their utility in developing new antibiotic therapies .

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinolizine ring system allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
  • CAS Number : 139179-03-6
  • Molecular Formula: C₁₄H₁₄ClNO₃
  • Molecular Weight : 279.72 g/mol
  • Synonyms: Ethyl 8-chloro-1-ethyl-4H-quinolizin-4-one-3-carboxylate; 4H-Quinolizine-3-carboxylic acid, 8-chloro-1-ethyl-4-oxo-, ethyl ester .

Physical and Chemical Properties :

  • Boiling Point : Predicted at 426.5 ± 45.0 °C .
  • Density : Estimated at 1.31 ± 0.1 g/cm³ .
  • pKa : Predicted to be -4.19 ± 0.70 .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Synthesis: The compound is synthesized via multi-step reactions, including nitration and reduction processes. Key intermediates like ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate are generated using Na₂S₂O₄ under mild conditions . Reaction conditions (e.g., nitric acid addition rate) critically influence yields and byproduct formation .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to the 4-oxo-quinoline/quinolizine carboxylate family. Below is a comparison with key analogs:

Compound Core Structure Substituents CAS Number Molecular Formula Key Properties
This compound Quinolizine 8-Cl, 1-Ethyl, 4-oxo, 3-COOEt 139179-03-6 C₁₄H₁₄ClNO₃ Density: 1.31 g/cm³; pKa: -4.19
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline 6-Br, 8-F, 4-oxo, 3-COOEt - C₁₄H₁₀BrFNO₃ -
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline 7-OCH₃, 8-CH₃, 4-oxo, 3-COOEt - C₁₆H₁₇NO₅ -
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline 8-Cl, 1-Ethyl, 4-oxo, 3-COOH 7507-44-0 C₁₂H₁₀ClNO₃ -

Key Observations :

  • Substituent Effects : The 8-chloro and 1-ethyl groups may enhance lipophilicity compared to analogs with methoxy or bromo substituents .

Biological Activity

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

  • Chemical Formula : C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 139161-20-9

Antibacterial Activity

This compound has been identified as a key intermediate in the synthesis of various antibacterial agents, particularly those classified as pyridone antibiotics. Studies indicate that derivatives of quinolizine compounds exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications in the structure can enhance the efficacy against resistant strains of bacteria .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of quinolizine derivatives. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with cellular pathways involved in cancer progression. Specific studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may be leveraged for therapeutic purposes .

Antiviral and Anti-inflammatory Properties

Emerging research suggests that this compound may possess antiviral properties, particularly against viral infections that affect the respiratory system. Additionally, its anti-inflammatory effects have been documented, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of this compound are primarily mediated through its interaction with specific enzymes and receptors within microbial and human cells. The compound acts as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antibacterial effects. Similarly, its antitumor activity may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various quinolizine derivatives, including ethyl 8-chloro compounds, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as a therapeutic agent against resistant strains .
  • Antitumor Research : In vitro studies on human cancer cell lines demonstrated that ethyl 8-chloro derivatives could inhibit cell proliferation by inducing apoptosis through caspase activation. These findings suggest that further development could lead to novel cancer therapies based on quinolizine structures .

Summary Table of Biological Activities

Activity TypeObservations
AntibacterialEffective against Gram-positive and Gram-negative bacteria; potential for MRSA treatment .
AntitumorInduces apoptosis in cancer cells; inhibits proliferation in vitro .
AntiviralPotential efficacy against respiratory viruses; requires further study .
Anti-inflammatoryReduces inflammation markers in preclinical models; implications for chronic conditions .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate and its analogs?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of the quinolizine core. For example, N-propargylation followed by click chemistry under Sharpless conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) can introduce triazole substituents . Subsequent reactions with secondary amines or nucleophiles yield derivatives. Key steps include:
  • Step 1 : Base-mediated alkylation at the 1-position of the quinolizine ring.
  • Step 2 : Chlorination at the 8-position using POCl₃ or SOCl₂.
  • Step 3 : Esterification at the 3-carboxylate position using ethanol under acidic conditions.
    Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : SHELXL (for small molecules) or OLEX2 (for integrated solution-refinement workflows) are widely used .
    Intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) are analyzed using Mercury or PLATON to understand packing motifs .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinolizine ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electron-Deficient Sites : The 8-chloro substituent directs electrophiles to the 7-position due to its electron-withdrawing effect.
  • Steric Hindrance : Bulky groups at the 1-ethyl position limit reactivity at adjacent sites.
    Computational tools (e.g., DFT calculations in Gaussian) can predict reactive sites, while experimental validation via LC-MS or ¹H/¹³C NMR monitors regiochemical outcomes .

Q. What strategies resolve contradictions in antimicrobial activity data for quinolizine derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Strain Variability : Test against standardized bacterial/fungal strains (e.g., S. aureus ATCC 25923) using CLSI guidelines.
  • Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1% v/v).
    Advanced statistical tools (e.g., ANOVA with Tukey’s post hoc test) identify significant differences. Cross-validate results with time-kill assays or biofilm inhibition studies .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) chains. For example:
  • C–H⋯O Bonds : Stabilize layered packing (e.g., d₁¹ = 3.065–3.537 Å).
  • C–H⋯Cl Bonds : Contribute to herringbone arrangements (d₁¹ = 3.431–3.735 Å).
    These interactions impact solubility, melting points, and bioavailability. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.